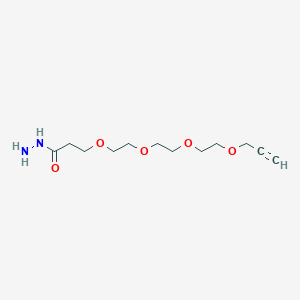

Propargyl-PEG4-hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H22N2O5 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanehydrazide |

InChI |

InChI=1S/C12H22N2O5/c1-2-4-16-6-8-18-10-11-19-9-7-17-5-3-12(15)14-13/h1H,3-11,13H2,(H,14,15) |

InChI Key |

SCDRANMXGUKCBD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

Propargyl-PEG4-hydrazide: A Technical Guide for Researchers in Drug Development

Propargyl-PEG4-hydrazide is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its properties, synthesis, and application, tailored for researchers, scientists, and professionals in drug development.

Core Concepts and Chemical Properties

This compound is a molecule designed with two distinct reactive functional groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The molecule consists of:

-

A propargyl group : This terminal alkyne (-C≡CH) is a key functional group for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific attachment of azide-modified molecules, such as cytotoxic payloads.[1][2]

-

A hydrazide group (-NHNH₂): This nucleophilic group reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone bonds.[1][3] This functionality is often used to ligate the linker to a biomolecule, such as an antibody.

-

A PEG4 spacer : The tetraethylene glycol spacer enhances the solubility and biocompatibility of the molecule, reducing the potential for aggregation and improving the pharmacokinetic properties of the resulting conjugate.[1][3]

The combination of these components makes this compound a versatile, non-cleavable linker for stably connecting biomolecules to payloads or other molecular entities.[1][2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂N₂O₅ | [4] |

| Molecular Weight | 274.32 g/mol | Vendor-specific data sheets |

| Purity | Typically ≥95% - 98% (by HPLC, NMR) | [6][7] |

| Physical Form | Solid or liquid | [6] |

| Storage Temperature | -20°C | [4] |

| Solubility | Soluble in DMSO, DCM, DMF | [7] |

Table 1: Physicochemical Properties of this compound.

| Compound | Molecular Weight ( g/mol ) | Purity |

| Propargyl-PEG4-acid | 260.28 | ≥95% |

| Propargyl-PEG4-NHS ester | 357.4 | 98% |

| Propargyl-PEG4-Ms | 266.3 | 98% |

Table 2: Properties of Related Propargyl-PEG4 Compounds.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conjugation to an antibody.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a PEG derivative. The following protocol is adapted from a general method for creating propargyl-terminated heterobifunctional PEGs.[10]

Materials:

-

α-hydroxyl-ω-carboxyl-PEG4

-

Propargyl bromide

-

Potassium hydroxide (B78521) (KOH)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

4-Nitrophenyl chloroformate (p-NPC)

-

Triethylamine (B128534) (TEA)

-

tert-Butyl carbazate (B1233558)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Propargylation of PEG:

-

Dissolve α-hydroxyl-ω-carboxyl-PEG4 and a slight molar excess of KOH in DMF.

-

Stir the mixture at 100°C for 1 hour.

-

Add propargyl bromide dropwise to the solution over 30 minutes.

-

Allow the reaction to proceed at 70°C for 15 hours.

-

After cooling, filter and concentrate the solution. Extract the product with DCM.

-

-

Activation of the Hydroxyl Group:

-

Dissolve the resulting α-hydroxyl-ω-propargyl-PEG4 and triethylamine in anhydrous DCM at 0°C.

-

Add p-NPC dissolved in anhydrous DCM dropwise.

-

Let the reaction proceed for 2 hours at 0°C, then for 24 hours at room temperature with stirring.

-

-

Hydrazide Conjugation:

-

Add the activated PEG from the previous step to a solution of tert-butyl carbazate in DCM.

-

React for 24 hours at room temperature.

-

Evaporate the DCM and redissolve the product in DCM.

-

Add TFA and stir for 2 hours at 0°C to deprotect the tert-butyl group.

-

Remove TFA and DCM in vacuo.

-

Dissolve the remaining solid in a mixture of chloroform and TEA and react for 8 hours at room temperature to yield α-hydrazide-ω-propargyl-PEG4.

-

Purify the final product by precipitation.

-

Antibody-Linker Conjugation via Hydrazide Chemistry

The hydrazide group of this compound reacts with aldehyde groups. Therefore, the first step is to introduce aldehyde functionalities onto the antibody in a site-specific manner. A common method is the oxidation of the antibody's glycans.[1][11]

Part 1: Generation of Aldehyde Groups on the Antibody

Materials:

-

Antibody solution (e.g., IgG) at 5 mg/mL

-

0.1 M Sodium acetate (B1210297) buffer, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

Desalting or dialysis equipment

Procedure:

-

Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be used immediately.[1]

-

To 1 mL of the antibody solution, add 1 mL of the periodate (B1199274) solution.[1]

-

Mix gently and incubate for 5-30 minutes at room temperature in the dark. The reaction time can be adjusted to control the level of oxidation.[1][11]

-

Immediately purify the oxidized antibody using a desalting column or dialysis against 0.1 M sodium acetate buffer (pH 5.5) to remove excess periodate.[1]

Part 2: Conjugation of this compound to the Oxidized Antibody

Materials:

-

Oxidized antibody from Part 1

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Gel filtration chromatography system

Procedure:

-

Prepare a 50 mM stock solution of this compound in DMSO.[1]

-

To the purified, oxidized antibody solution, add a molar excess of the this compound solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[1]

-

Purify the resulting antibody-linker conjugate using gel filtration chromatography to remove unreacted linker and other small molecules.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

Caption: Chemical reaction scheme for hydrazone bond formation between an oxidized antibody and the linker.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for payload attachment.

Characterization of the Final Conjugate

After synthesis and purification, it is crucial to characterize the ADC to determine its critical quality attributes.

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a key parameter affecting the ADC's efficacy and toxicity. DAR is typically determined using techniques such as:

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the conjugated drug.

-

Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC and its subunits, allowing for the determination of the distribution of different DAR species.[12]

-

-

Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the level of aggregation and fragmentation of the final ADC product.

-

Antigen Binding: An immunoassay, such as ELISA, should be performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

By leveraging the unique properties of its dual functional groups, this compound offers a robust and reliable tool for the construction of well-defined and stable bioconjugates for therapeutic and research applications.

References

- 1. help.lumiprobe.com [help.lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 4. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargyl-PEG4-hydrazide chemical structure and properties

An In-Depth Technical Guide to Propargyl-PEG4-hydrazide

Introduction

This compound is a heterobifunctional chemical linker indispensable to modern biochemical and pharmaceutical research. It integrates three key functional components: a terminal propargyl group, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide moiety. This unique architecture allows for a two-step, orthogonal conjugation strategy, making it a valuable tool for researchers, scientists, and drug development professionals. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the hydrazide group enables efficient covalent bonding with molecules containing aldehyde or ketone groups.[1][2] The PEG4 spacer enhances aqueous solubility, improves biocompatibility, and provides spatial separation between conjugated molecules.[1][3]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of advanced therapeutics like antibody-drug conjugates (ADCs).

Core Chemical Structure and Properties

This compound is characterized by its linear structure containing a terminal alkyne and a hydrazide group, separated by a 4-unit PEG chain. This bifunctional nature is central to its utility in stepwise conjugation.[1]

Chemical Structure:

Physicochemical Properties

The key quantitative properties of this compound are summarized below. These values are essential for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage to maintain reagent integrity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂N₂O₅ | [4][5] |

| Molecular Weight | 274.3 g/mol | [5] |

| CAS Number | 2751958-10-6 | [5][6] |

| Appearance | White Powder or Solid | [7] |

| Purity | Typically ≥95% | [8] |

| Storage Temperature | -20°C for long-term storage | [4][5] |

| Solubility | Soluble in water and most organic solvents | [3][9] |

Key Chemical Reactions and Mechanisms

The utility of this compound stems from the distinct reactivity of its two terminal functional groups, which allows for controlled, sequential bioconjugation.

Hydrazide Reaction with Aldehydes and Ketones

The hydrazide group (-CONHNH₂) reacts specifically with carbonyl moieties (aldehydes and ketones) to form a stable hydrazone bond.[1][10] This reaction is particularly effective in a slightly acidic environment (pH 5-7) and is a common method for labeling glycoproteins after periodate (B1199274) oxidation, which converts vicinal diols in sugar residues to aldehydes.[10][11] The resulting hydrazone linkage is significantly more stable than the Schiff base formed with a simple amine.[10]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group, with its terminal alkyne, is a key substrate for click chemistry.[12] Specifically, it undergoes a copper(I)-catalyzed reaction with an azide-containing molecule to form a highly stable 1,4-disubstituted triazole ring.[13] This reaction is highly efficient, stereospecific, and biocompatible, proceeding rapidly in aqueous conditions, which makes it ideal for biological applications.[13]

Applications in Research and Drug Development

The dual reactivity of this compound makes it a versatile tool in several cutting-edge areas of research.

Antibody-Drug Conjugates (ADCs)

A primary application of this linker is in the synthesis of ADCs.[4][14][15] In a typical strategy, the carbohydrate domains of an antibody are oxidized to create aldehyde groups. The hydrazide end of the linker is then reacted with these aldehydes. Subsequently, an azide-modified cytotoxic drug is "clicked" onto the propargyl end of the linker.[1] The resulting ADC is stable in circulation, and because the linker is non-cleavable, the drug is released only upon lysosomal degradation of the entire antibody-linker-drug complex inside the target cancer cell.[2][4][14]

Bioconjugation and PEGylation

The linker is widely used for PEGylation—the process of attaching PEG chains to molecules like peptides or proteins.[16] This modification can enhance the therapeutic properties of a biomolecule by increasing its solubility, extending its circulatory half-life, and reducing its immunogenicity. The orthogonal nature of the linker allows for precise, site-specific labeling of biomolecules.[1][17]

PROTAC Development

This compound also serves as a building block for Proteolysis Targeting Chimeras (PROTACs).[18][19] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker component provides the necessary spacing and flexibility to bridge the two entities effectively.

Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules of interest.

Protocol 4.1: Conjugation to an Aldehyde-Containing Protein

This protocol describes the formation of a hydrazone bond between the linker and a protein with accessible aldehyde groups (e.g., an antibody after oxidation).

-

Protein Preparation: If the protein does not have a native aldehyde group, one can be introduced. For a glycoprotein, dissolve it in an appropriate buffer (e.g., PBS, pH 7.4). Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM. Incubate in the dark at 4°C for 30 minutes. Quench the reaction by adding glycerol.

-

Buffer Exchange: Remove excess periodate and byproducts by buffer exchange into an acidic reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) using a desalting column or dialysis.

-

Conjugation Reaction: Dissolve this compound in the same reaction buffer. Add a 50- to 100-fold molar excess of the linker to the aldehyde-modified protein.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted linker from the protein conjugate using size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Confirm conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry (e.g., MALDI-TOF).[1]

Protocol 4.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-containing small molecule onto the propargyl-functionalized conjugate from the previous step.

-

Reagent Preparation:

-

Prepare a 10 mM solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare a 50 mM solution of copper(II) sulfate (B86663) (CuSO₄) in water.

-

Prepare a 100 mM solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This must be made fresh.

-

-

Reaction Setup:

-

In a reaction vessel, add the propargyl-functionalized protein conjugate (from Protocol 4.1) in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the azide-containing molecule to the reaction, typically at a 10- to 20-fold molar excess relative to the protein.

-

-

Catalyst Addition: Add the copper(II) sulfate to a final concentration of 1 mM. Immediately after, add the sodium ascorbate to a final concentration of 5 mM. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Purification: Purify the final conjugate to remove the catalyst, excess reagents, and byproducts. This is typically achieved using SEC or tangential flow filtration (TFF).

-

Characterization: Analyze the final product by mass spectrometry to confirm the addition of the azide molecule and by techniques like hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) in ADC synthesis.

Safety and Handling

While this compound is a valuable laboratory reagent, proper safety precautions are essential. Compounds containing hydrazine (B178648) derivatives can be hazardous.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20] Avoid contact with skin and eyes.[21] In case of contact, rinse immediately and thoroughly with water.[20]

-

Storage: Store the compound tightly sealed at -20°C to prevent degradation from moisture and temperature fluctuations.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.[20]

| Hazard Statement | Precautionary Statement | Reference(s) |

| May be harmful if swallowed or inhaled.[21] | Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area. | [21] |

| May cause skin and eye irritation.[21] | Wear protective gloves and eye protection. Wash skin thoroughly after handling. | [21] |

Conclusion

This compound stands out as a powerful and versatile heterobifunctional linker. Its well-defined structure, featuring reactive propargyl and hydrazide groups separated by a hydrophilic PEG spacer, enables robust and efficient orthogonal conjugation strategies. Its critical role in the construction of complex biomolecules, particularly in the development of targeted therapies like ADCs and PROTACs, underscores its importance in advancing both fundamental research and pharmaceutical development. The detailed protocols and data presented in this guide offer a solid foundation for scientists looking to leverage the unique capabilities of this essential chemical tool.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Alkyne-PEG4-hydrazide | 2751958-10-6 | BroadPharm [broadpharm.com]

- 6. This compound | 2751958-10-6 [chemicalbook.com]

- 7. purepeg.com [purepeg.com]

- 8. Propargyl-PEG4-acid, CAS 1415800-32-6 | AxisPharm [axispharm.com]

- 9. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]

- 10. PEG Hydrazide | BroadPharm [broadpharm.com]

- 11. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 13. Click Chemistry [organic-chemistry.org]

- 14. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]

- 15. targetmol.cn [targetmol.cn]

- 16. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 17. mdpi.com [mdpi.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Propargyl-PEG4-alcohol - MedChem Express [bioscience.co.uk]

- 20. broadpharm.com [broadpharm.com]

- 21. beta.broadpharm.com [beta.broadpharm.com]

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG4-hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for Propargyl-PEG4-hydrazide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This linker features a terminal alkyne group for "click" chemistry applications and a hydrazide moiety for conjugation to carbonyl-containing molecules.

Introduction

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker, meaning it has a precisely defined length of four ethylene (B1197577) glycol units. This monodispersity is a significant advantage over traditional, polydisperse PEG linkers, as it ensures uniformity in the final conjugate, leading to more predictable pharmacokinetics and simplified analytical characterization. The propargyl group allows for efficient and specific ligation to azide-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Concurrently, the hydrazide group can react with aldehydes and ketones to form stable hydrazone linkages, a common strategy for conjugating linkers to proteins or other biomolecules.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as a multi-step process starting from a discrete tetraethylene glycol derivative. A common and logical synthetic route involves the initial introduction of the propargyl group, followed by the functionalization of the terminal hydroxyl group into a protected hydrazide, and a final deprotection step.

The overall synthetic workflow can be visualized as follows:

An In-Depth Technical Guide to the Mechanism and Application of Propargyl-PEG4-hydrazide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and data related to the use of Propargyl-PEG4-hydrazide as a bifunctional linker in bioconjugation. This versatile reagent is instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), by enabling a two-step, orthogonal conjugation strategy.

Core Mechanism of Action

This compound is a heterobifunctional linker composed of three key components:

-

A Hydrazide Group (-NH-NH₂): This nucleophilic moiety reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is particularly effective under mildly acidic conditions (pH 5-7) and is widely used for conjugating molecules to proteins and other biomolecules where aldehydes can be selectively introduced.

-

A Propargyl Group (-C≡CH): This terminal alkyne serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage with an azide-functionalized molecule, offering high efficiency and orthogonality.

-

A Tetraethylene Glycol (PEG4) Spacer: This hydrophilic spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous media, reduces aggregation, and can minimize non-specific interactions.

The dual functionality of this compound allows for a sequential and controlled bioconjugation workflow. First, the hydrazide group is utilized for the initial conjugation to a carbonyl-containing biomolecule. Subsequently, the propargyl group is available for the attachment of a second molecule of interest via click chemistry.

Data Presentation: Stability of the Hydrazone Linkage

The stability of the hydrazone bond is a critical factor in the design of bioconjugates, particularly for applications such as drug delivery where release of a payload may be desired under specific physiological conditions (e.g., the acidic environment of endosomes and lysosomes). The hydrolysis of the hydrazone bond is acid-catalyzed.

Below is a summary of the hydrolytic stability of different types of hydrazones at various pH levels, which can serve as a guide for predicting the behavior of conjugates formed with this compound (an acylhydrazone).

| Hydrazone Type | Linkage Structure Example | Half-life (t½) at pD 7.0 (min) | Half-life (t½) at pD 6.0 (min) | Half-life (t½) at pD 5.0 (min) |

| Alkylhydrazone | (CH₃)₃C-CH=N-NHCH₃ | 1.8 | 0.18 | 0.018 |

| Acylhydrazone | (CH₃)₃C-CH=N-NHC(O)CH₃ | 3.6 | 0.36 | 0.036 |

| Semicarbazone | (CH₃)₃C-CH=N-NHC(O)NH₂ | 9.0 | 0.90 | 0.090 |

Data adapted from Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

Key Observations:

-

Acylhydrazones, such as those formed by this compound, exhibit greater stability at neutral pH compared to simple alkylhydrazones.

-

The stability of the hydrazone linkage decreases significantly as the pH becomes more acidic, a property that is often exploited for pH-sensitive drug release in targeted therapies.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in using this compound for bioconjugation.

General Protocol for Hydrazone Bond Formation

This protocol outlines the reaction between a carbonyl-containing biomolecule (e.g., an antibody with engineered aldehydes) and this compound.

Materials:

-

Carbonyl-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0

-

Quenching solution (optional, e.g., an excess of a small molecule aldehyde)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Ensure the biomolecule solution is at the desired concentration in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the biomolecule solution to achieve a final molar excess of the linker (e.g., 5-20 fold excess over the biomolecule). The final concentration of DMSO should ideally be kept below 10% (v/v).

-

Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. The optimal reaction time should be determined empirically.

-

-

Reaction Quenching (Optional):

-

If desired, the reaction can be quenched by adding an excess of a small molecule aldehyde to consume any unreacted hydrazide linker.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules from the bioconjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Confirm the successful conjugation and determine the average number of linkers per biomolecule using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the linker or biomolecule has a suitable chromophore.

-

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized bioconjugate and an azide-containing molecule (e.g., a cytotoxic drug or a fluorescent probe).

Materials:

-

Propargyl-functionalized bioconjugate in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a reaction vessel, add the propargyl-functionalized bioconjugate.

-

Add the azide-containing molecule to achieve the desired molar ratio (typically a slight excess relative to the propargyl groups).

-

Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and add to the reaction mixture to a final concentration of, for example, 1 mM CuSO₄.

-

-

Initiation of Click Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of, for example, 5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light if using photosensitive molecules.

-

-

Purification:

-

Purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using SEC, dialysis, or other appropriate chromatography methods.

-

-

Characterization:

-

Characterize the final conjugate to confirm the successful click reaction and determine the final drug-to-antibody ratio (DAR) or labeling efficiency. Techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and mass spectrometry are commonly employed.

-

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Mechanism of hydrazone bond formation.

Caption: Click chemistry step for final conjugation.

Caption: Experimental workflow for bioconjugation.

An In-depth Technical Guide to the Propargyl-PEG4-hydrazide Linker for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This technical guide provides a comprehensive overview of the Propargyl-PEG4-hydrazide linker, a heterobifunctional linker designed to offer a combination of site-specific conjugation, cleavability under specific physiological conditions, and favorable physicochemical properties.

The this compound linker possesses two key reactive moieties: a propargyl group and a hydrazide group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group enables covalent attachment of an azide-modified payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The hydrazide group allows for site-specific conjugation to an antibody through the formation of a hydrazone bond with an aldehyde group, which can be selectively introduced into the antibody structure. The PEG4 spacer enhances the solubility and biocompatibility of the resulting ADC, potentially improving its pharmacokinetic profile.[1]

Core Features of the this compound Linker

| Feature | Description | Reference |

| Linker Type | Heterobifunctional, Cleavable | [1] |

| Antibody Conjugation Chemistry | Hydrazone bond formation with aldehyde groups | [2] |

| Payload Attachment Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" | [1][3] |

| Cleavage Mechanism | Acid-labile hydrolysis of the hydrazone bond in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) | [][5] |

| Spacer | 4-unit polyethylene glycol (PEG4) | [6] |

Synthesis of the this compound Linker

The synthesis of a heterobifunctional linker like this compound involves a multi-step process to introduce the orthogonal reactive groups at either end of the PEG spacer. A general synthetic route is outlined below.[5][7]

Figure 1: General synthetic scheme for this compound.

Experimental Protocols

Antibody Modification: Generation of Aldehyde Groups via Glycan Oxidation

Site-specific conjugation of the hydrazide linker to the antibody can be achieved by oxidizing the carbohydrate moieties present in the Fc region of the antibody. This method avoids the use of native amino acid residues for conjugation, thus preserving the structural integrity of the antibody.[8][]

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (B1199274) (NaIO4) solution

-

Quenching solution (e.g., glycerol (B35011) or sodium bisulfite)

-

Buffer exchange columns (e.g., desalting columns)

Protocol:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in an appropriate buffer.

-

Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

-

Incubate the reaction mixture in the dark at 4°C for 30-60 minutes.

-

Quench the reaction by adding an excess of the quenching solution.

-

Remove the excess reagents and byproducts by buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 6.0).

-

The resulting aldehyde-modified antibody is now ready for conjugation with the hydrazide linker.

Payload-Linker Conjugation via Click Chemistry

The propargyl group of the linker is reacted with an azide-functionalized cytotoxic payload using copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][10]

Materials:

-

This compound linker

-

Azide-modified cytotoxic payload (e.g., Azido-MMAE)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Anhydrous DMSO or other suitable organic solvent

Protocol:

-

Dissolve the this compound linker and the azide-modified payload in DMSO.

-

In a separate tube, prepare a premix of CuSO4 and the copper-chelating ligand in an aqueous buffer.

-

Add the CuSO4/ligand premix to the linker-payload solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours.

-

The resulting payload-linker conjugate can be purified by reversed-phase HPLC.

ADC Synthesis: Hydrazone Bond Formation

The aldehyde-modified antibody is then conjugated to the payload-linker construct via the formation of a pH-sensitive hydrazone bond.[2]

Figure 2: Workflow for ADC synthesis with this compound.

Protocol:

-

Dissolve the purified payload-linker conjugate in a conjugation-compatible buffer (e.g., PBS with a small percentage of organic co-solvent like DMSO).

-

Add the payload-linker solution to the aldehyde-modified antibody solution at a desired molar ratio (e.g., 5-10 fold excess of payload-linker).

-

Adjust the pH of the reaction mixture to 5.5-6.5 to facilitate hydrazone formation.

-

Incubate the reaction at room temperature for 4-16 hours.

-

Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload-linker and antibody.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

| Parameter | Analytical Method(s) | Purpose | Reference |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. | [11][12] |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. | [13] |

| Conjugation Site | Peptide mapping with LC-MS/MS | To confirm the site-specific conjugation to the oxidized glycans. | [14] |

| In vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) on antigen-positive and antigen-negative cell lines | To determine the potency (IC50) and specificity of the ADC. | [15][16] |

| Plasma Stability | Incubation in plasma followed by analysis (e.g., ELISA, LC-MS) | To evaluate the stability of the hydrazone linker and payload release over time in a physiological environment. | [10][17] |

Mechanism of Action and Relevant Signaling Pathways

The mechanism of action of an ADC with a this compound linker follows a well-defined pathway, leading to the targeted killing of cancer cells.

Figure 3: General mechanism of action for an ADC with a cleavable linker.

Example Signaling Pathways Targeted by ADCs

HER2 Signaling in Breast Cancer: Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers. ADCs targeting HER2, such as Trastuzumab-based conjugates, can effectively deliver cytotoxic payloads to these cells. The binding of the ADC to HER2 can also inhibit downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cell proliferation and survival.[6][14]

Figure 4: Simplified HER2 signaling and ADC intervention.

EGFR Signaling in Non-Small Cell Lung Cancer (NSCLC): The Epidermal Growth Factor Receptor (EGFR) is another important target in various cancers, including NSCLC. ADCs targeting EGFR can deliver payloads to tumor cells that overexpress this receptor, offering a therapeutic strategy for patients who have developed resistance to EGFR tyrosine kinase inhibitors.[18][19]

TROP2 Signaling in Triple-Negative Breast Cancer (TNBC): Trophoblast cell surface antigen 2 (TROP2) is highly expressed in TNBC and other solid tumors. ADCs targeting TROP2 have shown significant clinical benefit. The binding of the ADC to TROP2 leads to internalization and subsequent release of the cytotoxic payload, inducing cell death.[1][20]

Quantitative Data

The following tables provide representative quantitative data for ADCs, illustrating the types of measurements that are critical for their evaluation. While specific data for this compound is not always publicly available, these examples with similar linkers demonstrate the expected performance metrics.

Table 1: Representative In Vitro Cytotoxicity Data for a HER2-Targeted ADC

| Cell Line | HER2 Expression | IC50 (nM) |

| BT-474 | High | 0.5 - 5.0 |

| SK-BR-3 | High | 1.0 - 10.0 |

| MCF-7 | Low | > 1000 |

| MDA-MB-231 | Negative | > 1000 |

Table 2: Representative In Vivo Efficacy Data in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Unconjugated Antibody | 10 | 20-30 |

| ADC with Hydrazone Linker | 5 | 80-95 |

| ADC with Hydrazone Linker | 10 | >95 (Tumor Regression) |

Table 3: Representative Plasma Stability Data

| Time (days) | % Intact ADC (pH 7.4) | % Payload Release (pH 5.0) |

| 1 | >95% | 50-70% |

| 3 | >90% | 80-95% |

| 7 | >85% | >95% |

Conclusion

The this compound linker offers a sophisticated approach to ADC design, enabling site-specific conjugation and controlled, acid-labile payload release. The inclusion of a PEG spacer further enhances the physicochemical properties of the ADC. The combination of "click chemistry" for payload attachment and hydrazone chemistry for antibody conjugation provides a versatile platform for the development of next-generation ADCs with potentially improved therapeutic indices. Careful optimization of the conjugation process and thorough characterization are essential to fully realize the potential of this advanced linker technology.

References

- 1. Shedding light on triple-negative breast cancer with Trop2-targeted antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 10. broadpharm.com [broadpharm.com]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cancernetwork.com [cancernetwork.com]

An In-depth Technical Guide on the Role of Propargyl-PEG4-hydrazide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Click Chemistry and Bioconjugation

In the landscape of modern chemical biology and drug development, the need for precise, efficient, and biocompatible molecular ligation techniques is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, fulfills this need by offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] The cornerstone of this chemical philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][3][4]

Propargyl-PEG4-hydrazide emerges as a powerful bifunctional linker designed to leverage the principles of click chemistry for complex bioconjugation tasks. This technical guide elucidates the structure, mechanism, and application of this compound, providing researchers with the foundational knowledge to effectively implement this versatile reagent in their workflows.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional molecule meticulously designed with three key functional components:

-

Propargyl Group (-C≡CH): This terminal alkyne is the reactive handle for click chemistry. It readily participates in CuAAC reactions with azide-modified molecules, forming a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][5]

-

Hydrazide Group (-C(O)NHNH₂): This moiety provides a selective reaction site for carbonyl compounds. It reacts with aldehydes and ketones, which can be natively present or chemically introduced into biomolecules, to form a stable hydrazone bond.[6][7]

-

PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a hydrophilic chain that connects the propargyl and hydrazide groups.[7][8] This spacer enhances the aqueous solubility of the entire molecule and its conjugates, reduces potential steric hindrance between conjugated partners, and minimizes non-specific interactions.[6][7][9]

| Component | Functional Group | Primary Role in Bioconjugation |

| Propargyl | Terminal Alkyne | Participates in copper-catalyzed or strain-promoted click chemistry reactions with azides.[5][10] |

| PEG4 Linker | Polyethylene Glycol | Increases hydrophilicity, improves solubility, and provides spatial separation.[7][9] |

| Hydrazide | Hydrazinyl | Reacts selectively with aldehydes or ketones to form stable hydrazone linkages.[6][7] |

Mechanism of Action: A Two-Step Bioorthogonal Strategy

The utility of this compound lies in its ability to facilitate a sequential, two-step conjugation strategy. This allows for the precise and modular assembly of complex biomolecular structures, such as Antibody-Drug Conjugates (ADCs).[8][10][11]

Step 1: Hydrazone Bond Formation The initial step involves the reaction of the hydrazide moiety with a carbonyl group (aldehyde or ketone) on a target molecule (e.g., a modified antibody or a small molecule drug). This reaction is typically performed under mild acidic conditions (pH 4-6) to form a stable hydrazone linkage.[6]

Step 2: Azide-Alkyne Click Reaction Once the target molecule is functionalized with the propargyl group via the PEG linker, it is ready for the click reaction. The terminal alkyne is then reacted with a second molecule containing an azide group. The most common method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which demonstrates exceptional efficiency and regioselectivity.[1][3]

Below is a logical workflow diagram illustrating this dual-reaction mechanism.

Caption: Logical workflow of this compound conjugation.

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it an invaluable tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody.[8][10][11][12] The hydrazide can react with aldehyde groups generated by oxidizing carbohydrate domains on the antibody, ensuring site-specific conjugation. The propargyl group then allows for the efficient attachment of an azide-modified drug payload.

-

Biomolecule Labeling and Imaging: Proteins, peptides, and other biomolecules can be modified with an aldehyde or ketone and then reacted with this compound.[7] Subsequently, an azide-containing fluorescent dye, biotin, or other reporter tag can be "clicked" on, enabling visualization and detection.

-

Nanoparticle Functionalization: The surface of nanoparticles can be modified to present carbonyl groups. This compound can then be used to attach targeting ligands, drugs, or imaging agents via click chemistry, creating sophisticated delivery and diagnostic systems.[6]

-

Modular Synthesis: The reagent facilitates a modular approach to synthesizing complex molecules. Different building blocks can be prepared with either carbonyl or azide functionalities and then assembled efficiently using the linker.[13]

The following diagram illustrates the central role of the reagent in linking different molecular entities.

Caption: Central role in linking carbonyl- and azide-modified molecules.

Experimental Protocols: A General Guide

While specific protocols must be optimized for the molecules involved, the following provides a general methodology for a two-step conjugation.

Protocol: Hydrazone Formation

-

Preparation of Carbonyl-Containing Molecule: Ensure your target molecule (e.g., protein, antibody) contains an accessible aldehyde or ketone group. If not, chemical or enzymatic modification may be required (e.g., periodate (B1199274) oxidation of glycans).

-

Dissolution: Dissolve the carbonyl-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5).

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the molecule solution.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted this compound using a suitable method such as dialysis, size-exclusion chromatography (SEC), or spin filtration.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., water, DMSO).

-

Prepare a stock solution of a Copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄).

-

Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270), to reduce Cu(II) to the active Cu(I) catalyst in situ.[3]

-

(Optional) Prepare a stock solution of a copper-coordinating ligand (e.g., TBTA) to stabilize the Cu(I) catalyst and improve efficiency.

-

-

Reaction Mixture: In a reaction vessel, combine the propargyl-functionalized molecule (from step 5.1) with the azide-containing molecule (typically 1.5-5 equivalents).

-

Catalyst Addition: Add the ligand (if used), followed by the copper(II) sulfate solution (typically 0.1-1 equivalent). Finally, add the sodium ascorbate solution (typically 1-3 equivalents) to initiate the reaction.

-

Incubation: Incubate the reaction at room temperature for 1-12 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.

-

Purification: Once the reaction is complete, the final conjugate can be purified from the catalyst and excess reagents using methods like SEC, affinity chromatography, or dialysis.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker. By ingeniously combining a selective carbonyl-reactive group with a universally applicable click chemistry handle, it provides a robust platform for the modular construction of complex bioconjugates. Its integrated PEG spacer further enhances its utility by conferring favorable physicochemical properties. For researchers in drug discovery, diagnostics, and fundamental biology, this compound offers a reliable and efficient solution for covalently linking diverse molecular entities with precision and control.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Topics (Click Chemistry) | TCI EUROPE N.V. [tcichemicals.com]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. Buy this compound [smolecule.com]

- 7. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]

- 8. targetmol.cn [targetmol.cn]

- 9. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]

- 12. This compound - Immunomart [immunomart.com]

- 13. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures [mdpi.com]

Propargyl-PEG4-hydrazide for PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.

This technical guide focuses on the application of Propargyl-PEG4-hydrazide as a versatile linker in the development of PROTACs. Its unique bifunctional nature, featuring a terminal alkyne group for "click chemistry" and a hydrazide group for hydrazone formation, provides a modular and efficient approach to PROTAC synthesis. The polyethylene (B3416737) glycol (PEG) component enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.

The Role of this compound in PROTAC Design

This compound serves as a non-cleavable linker, designed to connect the POI-binding ligand and the E3 ligase ligand. The key features of this linker that are advantageous for PROTAC development include:

-

Dual Functionality: The propargyl group (containing an alkyne) allows for conjugation to an azide-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The hydrazide moiety can react with an aldehyde or ketone to form a stable hydrazone linkage.

-

PEG Spacer: The four-unit PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability, common challenges in PROTAC design. The length of the PEG spacer is also a critical parameter that can be optimized to achieve the desired ternary complex formation between the POI and the E3 ligase.

-

Modular Synthesis: The bifunctional nature of this linker facilitates a modular approach to PROTAC library synthesis, allowing for the rapid generation and screening of multiple PROTAC candidates with different POI ligands, E3 ligase ligands, and linker attachment points.

Signaling Pathway and Experimental Workflow

The development of a PROTAC using this compound typically follows a structured workflow from synthesis to biological evaluation. The underlying mechanism of action involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.

Caption: PROTAC synthesis and mechanism of action.

Caption: Experimental workflow for PROTAC development.

Quantitative Data Presentation

While specific data for a PROTAC utilizing the precise this compound linker is not publicly available, the following table presents representative quantitative data for a recently developed hydrazide-based HDAC8 PROTAC, Z16 (CZH-726), which demonstrates the potency that can be achieved with this chemical linkage.[1]

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| Z16 (CZH-726) | HDAC8 | VHL | Hydrazide-based | MOLM13 | 10 | >95 |

| MV4-11 | 30 | >95 | ||||

| Kelly | 100 | >90 |

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC using a this compound linker.

Protocol 1: PROTAC Synthesis via Hydrazone Ligation and Click Chemistry

This protocol describes a two-step synthesis. First, the hydrazide moiety of the linker is reacted with an aldehyde-functionalized POI ligand. Second, the alkyne moiety of the linker is coupled with an azide-functionalized E3 ligase ligand.

Materials:

-

Aldehyde-functionalized POI ligand

-

This compound

-

Azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for CRBN or a VHL ligand)

-

Anhydrous dimethylformamide (DMF)

-

Acetic acid (catalytic amount)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvents for extraction and purification (e.g., ethyl acetate, water, brine)

-

Silica (B1680970) gel for column chromatography or preparative HPLC system

Procedure:

Step 1: Hydrazone Formation

-

Dissolve the aldehyde-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting propargyl-PEG4-hydrazone-POI ligand intermediate by silica gel column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the purified propargyl-PEG4-hydrazone-POI ligand intermediate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a mixture of DMF and water (e.g., 4:1 v/v).

-

In a separate vial, prepare a solution of CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.

-

In another vial, prepare a fresh solution of sodium ascorbate (1.0 eq) in water.

-

Add the CuSO4/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Harvest the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and acquire the image using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Conclusion

This compound represents a valuable and versatile linker for the modular synthesis of PROTACs. Its dual-functional nature allows for the efficient assembly of PROTAC libraries through a combination of hydrazone ligation and click chemistry. The inclusion of a PEG spacer can enhance the drug-like properties of the resulting PROTACs. While the empirical optimization of the linker length, composition, and attachment points remains a critical aspect of PROTAC development, the use of well-defined and functionalized linkers like this compound provides a robust starting point for the design and synthesis of novel protein degraders. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this linker in their targeted protein degradation research and drug discovery efforts.

References

An In-depth Technical Guide to Propargyl-PEG4-hydrazide: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG4-hydrazide, a key heterobifunctional linker utilized in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document details the physicochemical properties, core applications, and detailed experimental methodologies for its use in bioconjugation.

Core Properties of this compound

This compound is a versatile chemical tool featuring two distinct reactive functional groups at either end of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal propargyl group contains an alkyne moiety, which is reactive towards azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The other terminus features a hydrazide group, which readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages.[1] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2751958-10-6 |

| Molecular Weight | 274.3 g/mol |

| Molecular Formula | C12H22N2O5 |

| Description | A non-cleavable 4-unit PEG ADC linker.[1] |

| Reactivity | Propargyl group for CuAAC (Click Chemistry); Hydrazide group for hydrazone formation with aldehydes/ketones. |

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy, which is particularly useful in the synthesis of ADCs. Below are detailed methodologies for the two primary reactions involving this linker.

Hydrazone Formation with Aldehyde- or Ketone-Containing Molecules

The hydrazide group of this compound reacts with aldehydes or ketones to form a stable hydrazone bond. This reaction is often used to attach the linker to a modified cytotoxic drug or other payload. The reaction is typically carried out under mild acidic conditions (pH 5-7) to facilitate the formation of the hydrazone linkage.[3]

Materials:

-

This compound

-

Aldehyde- or ketone-modified payload (e.g., a cytotoxic drug)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or acetate (B1210297) buffer, pH 5.0-7.0

-

Anhydrous DMSO or DMF (if needed to dissolve reactants)

-

Analytical HPLC system for reaction monitoring

Procedure:

-

Dissolve the aldehyde- or ketone-modified payload in a minimal amount of anhydrous DMSO or DMF.

-

Add the payload solution to the reaction buffer.

-

Dissolve this compound in the reaction buffer.

-

Add the this compound solution to the payload solution. A typical molar ratio is 1.2 to 2 equivalents of the hydrazide linker to the payload.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight.

-

Monitor the reaction progress by analytical HPLC to confirm the formation of the propargyl-PEG4-payload conjugate.

-

Upon completion, the product can be purified using preparative HPLC or other suitable chromatographic techniques.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the linker-payload conjugate can then be reacted with an azide-modified biomolecule, such as an antibody, via CuAAC. This reaction forms a stable triazole linkage.[4]

Materials:

-

Propargyl-PEG4-payload conjugate

-

Azide-modified antibody

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)

-

Reducing Agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Conjugation Buffer: PBS, pH 7.4

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Prepare the azide-modified antibody in the conjugation buffer.

-

In a separate tube, prepare the copper catalyst complex by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio.[4] Let it stand for a few minutes.

-

In the reaction vessel, combine the azide-modified antibody with the propargyl-PEG4-payload conjugate. The molar ratio of the payload-linker to the antibody is typically between 4:1 and 10:1 to achieve a desired drug-to-antibody ratio (DAR).[4]

-

Add the pre-formed Cu(I)/THPTA complex to the antibody-payload mixture. A common final concentration for the copper catalyst is 0.1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[4] The final concentration of sodium ascorbate is typically around 5 mM.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protecting it from light.[4]

-

After the incubation period, purify the resulting ADC using size-exclusion chromatography to remove unreacted payload-linker and catalyst components.

-

Characterize the final ADC to determine the DAR, purity, and aggregation levels.

Visualizations

The following diagrams illustrate the experimental workflow for ADC synthesis using this compound and the subsequent mechanism of action.

Caption: Experimental workflow for ADC synthesis.

Caption: Mechanism of action for a non-cleavable ADC.

References

Propargyl-PEG4-hydrazide: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-hydrazide is a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Its unique structure, featuring a terminal alkyne group for click chemistry and a hydrazide moiety for conjugation to carbonyls, offers significant versatility in creating complex biomolecular architectures. This guide provides a comprehensive overview of the safety and handling procedures for this compound, alongside detailed experimental protocols for its primary applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the safety and toxicity information presented herein is extrapolated from data on related hydrazine (B178648) and polyethylene (B3416737) glycol (PEG) compounds.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Related Compound: Propargyl-PEG4-acid | Related Compound: m-PEG4-hydrazide |

| Molecular Formula | C12H22N2O5 | C12H20O6 | C10H22N2O5 |

| Molecular Weight | 274.3 g/mol | 260.28 g/mol [1] | 250.3 g/mol [2] |

| Appearance | Solid or liquid | Liquid[1] | Not specified |

| Solubility | Soluble in water, DMF, DCM | Soluble in water, DMSO, DCM, DMF[3] | Soluble in water, DMF, DCM[2] |

| Storage Temperature | -20°C[4] | -20°C[1] | -20°C[2] |

Table 2: Hazard Information for Functionally Related Compounds

| Hazard Category | Hydrazine Compounds | Propargyl Compounds |

| Acute Toxicity | Harmful if swallowed, Toxic in contact with skin, Fatal if inhaled.[5] | Data not available for propargyl group alone. |

| Skin Corrosion/Irritation | Causes severe skin burns.[5] | May cause skin irritation. |

| Eye Damage/Irritation | Causes serious eye damage.[5] | May cause eye irritation. |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[5] | Data not available. |

| Carcinogenicity | May cause cancer.[5][6] | Data not available. |

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[5] | Data not available. |

Safety and Handling Precautions

Given the potential hazards associated with the hydrazide functional group, strict adherence to safety protocols is imperative when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound to minimize exposure.[7][8][9][10][11]

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[12]

-

Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[7][12]

-

Lab Coat: A lab coat or chemical-resistant apron should be worn to protect the skin.[12]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[12]

Engineering Controls

-

Fume Hood: All weighing, reconstitution, and reaction setup should be performed in a certified chemical fume hood.[12]

-

Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station in case of accidental exposure.

Storage and Stability

-

Storage: Store this compound at -20°C in a tightly sealed container, protected from light and moisture.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and metals, as hydrazine compounds can be reactive.[3]

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols and Workflows

This compound is primarily used in two key bioconjugation reactions: hydrazone formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Hydrazone Formation with Aldehydes or Ketones

This reaction forms a stable hydrazone bond, which is useful for conjugating the linker to biomolecules containing or modified to contain an aldehyde or ketone group.[4][13][14]

References

- 1. Propargyl-PEG4-acid | 1415800-32-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. arxada.com [arxada.com]

- 4. PEG Hydrazide | BroadPharm [broadpharm.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 8. hazmatschool.com [hazmatschool.com]

- 9. sams-solutions.com [sams-solutions.com]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Buy this compound [smolecule.com]

Propargyl-PEG4-hydrazide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG4-hydrazide, a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the expected physicochemical properties based on available data for structurally related molecules and furnishes detailed experimental protocols for researchers to determine precise quantitative data for their specific applications.

Introduction to this compound

This compound is a versatile linker molecule featuring a terminal propargyl group for click chemistry reactions and a hydrazide moiety for conjugation to carbonyl-containing molecules. The tetra-polyethylene glycol (PEG4) spacer enhances hydrophilicity, improving the solubility and pharmacokinetic properties of the resulting conjugates. Understanding the solubility and stability of this linker is paramount for successful bioconjugation, formulation development, and ensuring the overall quality and efficacy of the final therapeutic product.

Solubility Profile

The polyethylene (B3416737) glycol (PEG) spacer in this compound significantly influences its solubility, rendering it soluble in a range of aqueous and organic solvents. While specific quantitative solubility data for this compound is not extensively published, the solubility characteristics can be inferred from structurally analogous compounds.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Expected Solubility of this compound | Reported Solubility of Related PEG4 Linkers (Acid, Amine, NHS Ester) |

| Water | Soluble | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble[1] |

| Dimethylformamide (DMF) | Soluble | Soluble[1] |

| Dichloromethane (DCM) | Soluble | Soluble[1] |

| Acetonitrile | Likely Insoluble | Insoluble (for a Biotin-dPEG®₄-hydrazide) |

| Dimethylacetamide (DMAC) | Likely Soluble | Soluble (for a Biotin-dPEG®₄-hydrazide) |

Stability Characteristics

The stability of this compound is primarily dictated by its two functional groups: the propargyl group and the hydrazide group. The hydrazide moiety can react with aldehydes and ketones to form a hydrazone bond, the stability of which is pH-dependent.

pH Stability

The hydrazide group itself is generally stable. However, the resulting hydrazone linkage is known to be labile under acidic conditions and relatively stable at physiological pH. This pH-dependent stability is a key feature often exploited for the controlled release of payloads in the acidic microenvironment of tumors or within endosomes and lysosomes. Studies on related hydrazone-PEG conjugates have shown that they are increasingly stable as the pH approaches neutrality.[2][3] For instance, some hydrazone-based conjugates exhibit half-lives of several hours at acidic pH (e.g., pH 5.0) while remaining stable for extended periods at neutral pH (e.g., pH 7.4).[2]

Thermal Stability

The propargyl group is reported to have moderate thermal stability. Studies on propargyl alcohol indicate that it can decompose at elevated temperatures.[4][5] Therefore, it is advisable to avoid exposing this compound to high temperatures during storage and handling.

Storage and Handling

For long-term storage, it is recommended to keep this compound at -20°C in a desiccated, dark environment to prevent degradation from moisture, light, and temperature fluctuations.[6] When preparing solutions, it is best to use anhydrous solvents and to aliquot the solution to avoid repeated freeze-thaw cycles.

Table 2: Summary of Stability and Storage Recommendations

| Parameter | Recommendation | Rationale |

| pH Stability | Stable at neutral pH; labile at acidic pH (post-conjugation) | The hydrazone bond formed is susceptible to acid-catalyzed hydrolysis. |

| Thermal Stability | Avoid high temperatures. | The propargyl group can undergo thermal decomposition. |

| Storage Temperature | -20°C | Minimizes degradation over long-term storage.[6] |

| Storage Conditions | Desiccate, protect from light. | Prevents hydrolysis and photodegradation. |

| Handling | Use anhydrous solvents for solutions; aliquot to avoid freeze-thaw cycles. | Maintains the integrity of the reactive functional groups. |

Experimental Protocols

The following protocols provide a framework for determining the quantitative solubility and stability of this compound.

Protocol for Determining Aqueous Solubility